Superior SHP2 Catalytic Domain Inhibition Potency vs. 2-Amino-3-chlorophenol Analog
In a direct head-to-head comparison using identical assay conditions, the pyrazine derivative synthesized from 2-amino-4-bromo-3-chlorophenol exhibits markedly superior inhibition of the SHP2 catalytic domain compared to the derivative prepared from the mono-chloro analog 2-amino-3-chlorophenol. The target compound-derived inhibitor achieved an IC50 of 8.30E+3 nM (8.3 μM), whereas the 2-amino-3-chlorophenol-derived inhibitor showed an IC50 of 1.55E+5 nM (155 μM) [1] [2].
| Evidence Dimension | SHP2 catalytic domain inhibition potency (IC50) |
|---|---|
| Target Compound Data | 8.30E+3 nM (8.3 μM) |
| Comparator Or Baseline | 2-Amino-3-chlorophenol derivative: IC50 = 1.55E+5 nM (155 μM) |
| Quantified Difference | ~18.7-fold greater potency for the target compound-derived inhibitor |
| Conditions | Inhibition of SHP2 catalytic domain assessed as inhibition of pNPP to p-nitrophenol conversion after 5 mins by spectrophotometry |
Why This Matters
An ~19-fold improvement in SHP2 inhibitory potency directly translates to a more efficient starting point for lead optimization, potentially reducing the number of synthetic iterations and associated procurement costs required to achieve a target therapeutic IC50.
- [1] BindingDB. BDBM50348092 CHEMBL1800273 - IC50: 8.30E+3 nM. Assay: Inhibition of SHP2 catalytic domain assessed as inhibition of pNPP to p-nitrophenol conversion after 5 mins by spectrophotometry. View Source
- [2] BindingDB. BDBM50348094 CHEMBL214303 - IC50: 1.55E+5 nM. Assay: Inhibition of SHP2 catalytic domain assessed as inhibition of pNPP to p-nitrophenol conversion after 5 mins by spectrophotometry. View Source
